tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound that features a unique structure combining a spiro ring system with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a tert-butyl ester with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The spirocyclic structure provides a rigid framework that can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-1,1-dimethyl-3-oxo-2-oxa-5-azaspiro[3.4]octan-5-carboxylate
- tert-Butyl-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure provides a unique three-dimensional shape that can be advantageous in drug design and other applications .
Properties
IUPAC Name |
tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h8,13H,4-7H2,1-3H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCXTAYTSYDZTN-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@H](CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123328 | |
Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, (7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1453316-08-9 | |
Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, (7R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453316-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, (7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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